Home > Products > Screening Compounds P126040 > 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one
8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one - 2549006-82-6

8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Catalog Number: EVT-6591275
CAS Number: 2549006-82-6
Molecular Formula: C18H20N6O
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (Palbociclib)

    Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved by the US Food and Drug Administration for the treatment of breast cancer. [, , , , ] It exhibits good stability and excellent dissolution behavior. [] The drug's effectiveness can be limited by efflux transporters at the blood-brain barrier, specifically P-glycoprotein and breast cancer resistance protein, which prevent it from reaching tumor cells in brain cancers like glioblastoma. [] Several studies have focused on developing new crystal forms of Palbociclib to improve its physicochemical properties, dissolution, stability, and production process. [, , , ] Impurity profiling has also been a focus, with eight process-related impurities identified, including two new compounds. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

    Compound Description: This compound is a multikinase inhibitor that demonstrates potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. [] It induces apoptosis of tumor cells at concentrations of approximately 30-100 nM. []

N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2)

    Compound Description: This compound is a potent dual inhibitor of human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR). [] It exhibits nanomolar GI50 values against tumor cells in culture. [] The 6-ethyl substitution significantly increases its potency and spectrum of tumor inhibition compared to its 6-methyl analog. []

    Relevance: N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) belongs to the thieno[2,3-d]pyrimidine class of compounds, which are structurally analogous to the pyrido[2,3-d]pyrimidine class, which includes 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one. The thieno[2,3-d]pyrimidine ring in compound 2 binds in a "folate" mode, suggesting potential for similar binding interactions with the pyrido[2,3-d]pyrimidine scaffold. []

5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one (4a)

    Compound Description: This compound is a potent angiotensin II (A II) antagonist. [] It shows high potency in an AT1 receptor binding assay and effectively blocks the A II pressor response in anesthetized rats. [] Studies in Goldblatt rats demonstrate its oral bioavailability and efficacy in treating hypertension. []

    Relevance: 5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one (4a) shares the pyrido[2,3-d]pyrimidine core structure with 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one, along with methyl substitutions on the pyrido[2,3-d]pyrimidine ring. This shared core structure and substitution pattern suggest potential for similar pharmacological activities. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA) and 8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

    Compound Description: These compounds are iodine-124 labeled small-molecule CDK4 inhibitors. [, ] They exhibit potential as therapeutic agents due to their specific inhibition of tumor cell proliferation by targeting the CDK4/pRb/E2F pathway. [, ] Their radiopharmacological properties suggest suitability for tumor imaging using positron emission tomography. [, ]

    Relevance: Both CKIA and CKIB share the pyrido[2,3-d]pyrimidin-7-one core structure with 8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one, along with the 8-cyclopentyl and 5-methyl substitutions. Their close structural resemblance, especially the shared CDK4 inhibitory activity, indicates potential for similar biological effects. [, ]

8-Dicyclopropylmethyl-1-11C-methyl-3-propyl-xanthine (11C-MPDX)

    Compound Description: 11C-MPDX is a radiolabeled positron emission tomography tracer used to visualize adenosine A1 receptors (A1R) in the brain. [, ] Studies in rats show high uptake in regions with abundant A1R, such as striatum, hippocampus, and cerebellum. [] 11C-MPDX binding is blocked by the A1R antagonist DPCPX. Interestingly, pretreatment with ethanol and an adenosine kinase inhibitor increases 11C-MPDX uptake, potentially due to increased availability of A1R in the uncoupled state. [, ] This suggests that 11C-MPDX may act as an inverse agonist, binding preferentially to the inactive conformation of A1R. []

Properties

CAS Number

2549006-82-6

Product Name

8-cyclopentyl-5-methyl-2-{[(pyrazin-2-yl)methyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

IUPAC Name

8-cyclopentyl-5-methyl-2-(pyrazin-2-ylmethylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C18H20N6O/c1-12-8-16(25)24(14-4-2-3-5-14)17-15(12)11-22-18(23-17)21-10-13-9-19-6-7-20-13/h6-9,11,14H,2-5,10H2,1H3,(H,21,22,23)

InChI Key

XOJQHFNZSWWSDF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NCC3=NC=CN=C3)C4CCCC4

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NCC3=NC=CN=C3)C4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.